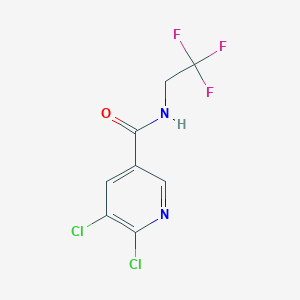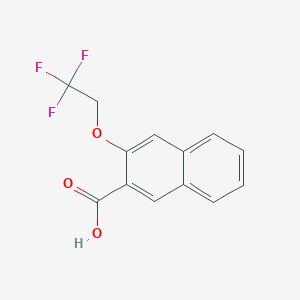
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide is an organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further connected to an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Introduction of the butyl group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base.
Formation of the carboxamide group: The carboxamide group can be formed by reacting the cyclohexane derivative with an appropriate amine, such as 2-aminophenylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for hydrogenation and alkylation steps, and automated systems for amide bond formation.
化学反応の分析
Types of Reactions
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst, followed by nucleophilic substitution with nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules.
類似化合物との比較
Similar Compounds
N-(2-aminophenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexane ring.
N-(2-aminophenyl)benzamide: Contains a benzamide group instead of a cyclohexane ring.
N-(2-aminophenyl)-4-methylcyclohexane-1-carboxamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide is unique due to the presence of the butyl group on the cyclohexane ring, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This structural feature can make it more suitable for certain applications compared to its analogs.
特性
IUPAC Name |
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQHHFPRLKZQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, 2-(methylamino)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B7807743.png)




![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)







![3-[(N-methylanilino)methyl]benzonitrile](/img/structure/B7807827.png)
